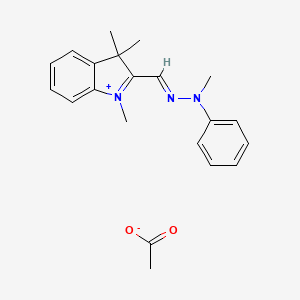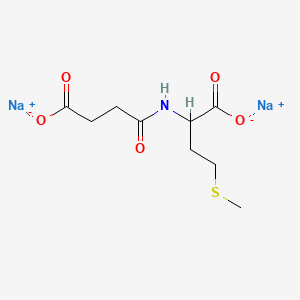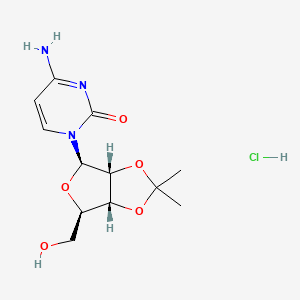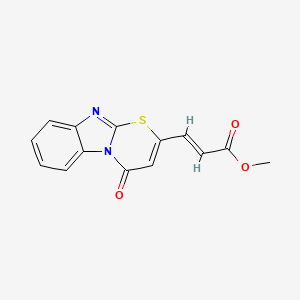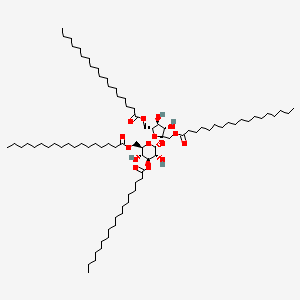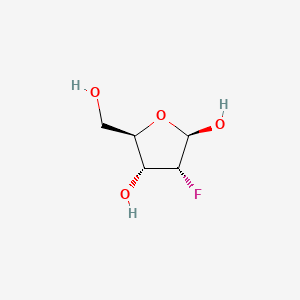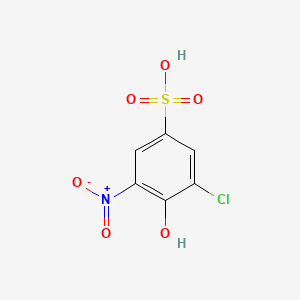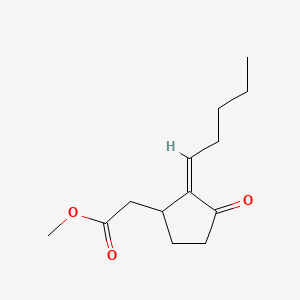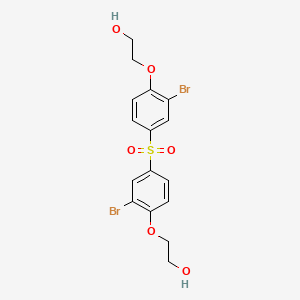
2,2'-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol is a complex organic compound characterized by its unique structure, which includes aromatic rings, bromine atoms, and sulfone groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol typically involves multiple steps. One common method includes the reaction of 2-bromo-4-nitrophenol with sodium sulfite to form the sulfonyl intermediate. This intermediate is then reacted with ethylene glycol under controlled conditions to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming a less reactive compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also play a role in the compound’s reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol can be compared with similar compounds such as:
2,2’-(Sulphonylbis((4-chlorophenylene)oxy))bisethanol: This compound has chlorine atoms instead of bromine, which may affect its reactivity and applications.
2,2’-(Sulphonylbis((2,4-dichlorophenylene)oxy))bisethanol: The presence of multiple chlorine atoms can lead to different chemical properties and uses.
2,2’-(Sulphonylbis((4-fluorophenylene)oxy))bisethanol: Fluorine atoms provide unique properties, such as increased stability and resistance to degradation.
The uniqueness of 2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol lies in its specific combination of bromine atoms and sulfone groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
93859-22-4 |
|---|---|
Molecular Formula |
C16H16Br2O6S |
Molecular Weight |
496.2 g/mol |
IUPAC Name |
2-[2-bromo-4-[3-bromo-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol |
InChI |
InChI=1S/C16H16Br2O6S/c17-13-9-11(1-3-15(13)23-7-5-19)25(21,22)12-2-4-16(14(18)10-12)24-8-6-20/h1-4,9-10,19-20H,5-8H2 |
InChI Key |
QKJNRQLFZACAMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)OCCO)Br)Br)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)

